molecular formula C7H8Cl2N2 B13675507 (4,6-Dichloro-2-methylpyridin-3-yl)methanamine

(4,6-Dichloro-2-methylpyridin-3-yl)methanamine

Cat. No.: B13675507
M. Wt: 191.05 g/mol
InChI Key: KWFCVBPMFMIFJR-UHFFFAOYSA-N
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Description

(4,6-Dichloro-2-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloro-2-methylpyridin-3-yl)methanamine typically involves the chlorination of 2-methylpyridine followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloro-2-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(4,6-Dichloro-2-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dichloro-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dichloro-2-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(4,6-dichloro-2-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,3,10H2,1H3

InChI Key

KWFCVBPMFMIFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)CN

Origin of Product

United States

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